An In-depth Technical Guide to (R)-2-Amino-5,5,5-trifluoropentanamide Hydrochloride: A Core Building Block for Modern Drug Discovery
An In-depth Technical Guide to (R)-2-Amino-5,5,5-trifluoropentanamide Hydrochloride: A Core Building Block for Modern Drug Discovery
For distribution to researchers, scientists, and drug development professionals.
Abstract
(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. The strategic incorporation of a trifluoromethyl (CF₃) group onto a pentanamide scaffold offers a unique combination of properties, including enhanced metabolic stability and improved membrane permeability, making it a valuable component in the design of novel therapeutics. This guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, and potential applications, with a focus on the scientific rationale behind its use in drug design.
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethyl group, in particular, is widely employed to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, its lipophilicity can improve a compound's ability to cross cellular membranes, including the blood-brain barrier, a critical attribute for central nervous system (CNS) targeted drugs.[1]
(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride leverages these advantages within a chiral amino acid-like framework. This structure provides a versatile handle for incorporation into peptides or small molecules, making it a valuable tool for structure-activity relationship (SAR) studies and the development of potent and selective therapeutic agents, such as protease inhibitors.[1]
Physicochemical and Basic Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug development.
Core Compound Identification
| Property | Value | Source |
| Chemical Name | (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride | N/A |
| CAS Number | 1146699-58-2 | [1] |
| Molecular Formula | C₅H₁₀ClF₃N₂O | [1] |
| Molecular Weight | 206.59 g/mol | [1] |
| Canonical SMILES | C(C(C(=O)N)N)CC(F)(F)F.Cl | N/A |
Estimated Basicity and Acidity (pKa)
Studies on similar fluorinated aminopiperidines have shown that fluorine atoms decrease the pKa of the amino group.[2] Generally, the pKa of a primary aliphatic amine is in the range of 9-11.[3] Due to the influence of the trifluoromethyl group, the pKa of the conjugate acid of the amine in (R)-2-Amino-5,5,5-trifluoropentanamide is likely to be in the lower end of this range or slightly below it, estimated to be around 8.5 - 9.5 . The amide proton is significantly less acidic, with a pKa typically in the range of 15-18, and does not play a role in the compound's basicity under physiological conditions.[4]
Solubility Profile
As a hydrochloride salt, (R)-2-Amino-5,5,5-trifluoropentanamide is expected to exhibit good solubility in polar protic solvents such as water, methanol, and ethanol. The salt form significantly enhances solubility in these solvents compared to the free base.[5][6] Its solubility in aprotic organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate is likely to be more limited, although the presence of the trifluoromethyl group may enhance solubility in some organic media compared to non-fluorinated analogs. For synthetic applications, the free base can be generated in situ by neutralization with a non-nucleophilic base, allowing for reactions in a wider range of organic solvents.[7]
Storage and Stability
Commercial suppliers recommend storing (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride at 2-8°C .[1] As a salt, it is expected to be a crystalline solid with good stability under these conditions. Stability studies on similar compounds suggest that amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place to prevent moisture uptake and degradation.
Synthesis and Manufacturing
While a direct, detailed synthesis protocol for (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride is not extensively published, a robust synthetic route can be proposed based on established methodologies for the synthesis of the corresponding amino acid. A practical and scalable method involves the dynamic kinetic resolution (DKR) of the racemic amino acid, followed by standard functional group transformations.
Proposed Enantioselective Synthesis
The synthesis of the enantiomerically pure (R)-amino acid can be achieved through dynamic kinetic resolution of the racemic N-acetyl amino acid.[8][9] This method has been reported for the (S)-enantiomer and is stated to be applicable for the (R)-enantiomer by using the corresponding (R)-configured chiral ligand.[8]
Experimental Protocol: Proposed Synthesis of (R)-2-Amino-5,5,5-trifluoropentanamide Hydrochloride
Step 1: Synthesis of Racemic 2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride
-
A mixture of N-acetyl-2-amino-5,5,5-trifluoropentanoic acid and 6 N aqueous hydrochloric acid is heated at 100°C for 4 hours.[8]
-
The reaction mixture is cooled, concentrated under reduced pressure, and dried in vacuo to yield the crude racemic amino acid hydrochloride.[8]
-
The crude product is purified by washing with acetonitrile to afford the pure racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride.[8]
Step 2: Dynamic Kinetic Resolution to (R)-2-Amino-5,5,5-trifluoropentanoic Acid
-
To a mixture of the racemic amino acid hydrochloride, an (R)-configured chiral ligand (e.g., a derivative of 2-[(N-benzylprolyl)amino]benzophenone), and an anhydrous nickel(II) salt (e.g., NiCl₂) in degassed methanol, a base such as potassium carbonate is added.[8]
-
The mixture is heated to around 50°C until the starting material is consumed, leading to the formation of a diastereomerically enriched Ni(II) complex.[8]
-
The Ni(II) complex is then disassembled by acidification with aqueous HCl, followed by extraction and purification (e.g., ion-exchange chromatography) to yield the enantiomerically pure (R)-2-amino-5,5,5-trifluoropentanoic acid.
Step 3: Amidation to (R)-2-Amino-5,5,5-trifluoropentanamide
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The (R)-amino acid is first N-protected with a suitable protecting group (e.g., Boc or Cbz) under standard conditions.
-
The N-protected amino acid is then activated using a coupling agent (e.g., HBTU, HATU, or by conversion to an acid chloride).
-
The activated species is reacted with a source of ammonia (e.g., ammonium chloride and a base, or aqueous ammonia) to form the primary amide.
-
The N-protecting group is subsequently removed under appropriate conditions (e.g., TFA for Boc, hydrogenolysis for Cbz) to yield the free amine.
Step 4: Formation of the Hydrochloride Salt
-
The purified (R)-2-amino-5,5,5-trifluoropentanamide is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or methanol).
-
Anhydrous hydrogen chloride (as a gas or a solution in a compatible solvent) is added to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration, washed with a non-polar solvent, and dried in vacuo to afford the final product.
Figure 1: Proposed workflow for the synthesis of (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride.
Applications in Drug Discovery and Development
The unique structural features of (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride make it a highly attractive building block for the synthesis of novel therapeutic agents.
Role as a Chiral Building Block
This compound serves as a non-natural, chiral amino acid surrogate. Its primary amine and amide functionalities allow for its incorporation into peptide chains or derivatization into more complex heterocyclic structures through selective coupling reactions.[1] The fixed (R)-stereochemistry is crucial for creating specific three-dimensional interactions with biological targets such as enzymes and receptors.
Enhancement of Pharmacokinetic Properties
The terminal trifluoromethyl group is the key to the enhanced pharmacokinetic properties it imparts to a parent molecule:
-
Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Replacing a metabolically labile group (e.g., a methyl or ethyl group) with a CF₃ group can significantly increase a drug's half-life.
-
Membrane Permeability and CNS Penetration: The lipophilic nature of the trifluoromethyl group can increase the overall lipophilicity of a molecule, which often correlates with improved absorption and membrane permeability. This is particularly advantageous for designing drugs that need to cross the blood-brain barrier to act on targets within the central nervous system.[1]
Potential Therapeutic Areas
Given its structural resemblance to amino acids and the properties of the trifluoromethyl group, this building block is particularly well-suited for the development of:
-
Protease Inhibitors: Many protease inhibitors are peptide mimetics that bind to the active site of the enzyme. Incorporating non-natural amino acids like this one can enhance binding affinity and improve metabolic stability.[1]
-
Neurological and Psychiatric Drugs: The potential for improved CNS penetration makes this an attractive scaffold for developing drugs targeting neurological disorders where crossing the blood-brain barrier is a significant challenge.
-
Antiviral and Anticancer Agents: The enhanced stability and unique binding interactions offered by fluorinated amino acids are valuable in the design of various antiviral and anticancer therapies.
Figure 2: Logical relationships of the compound's properties and applications.
Safety and Handling
As with any laboratory chemical, (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Do not get in eyes, on skin, or on clothing.
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, call a poison center or doctor immediately.
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling the compound.
Conclusion
(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride is a specialized chemical building block with significant potential in the field of drug discovery. Its value lies in the strategic combination of a chiral amino-amide scaffold with a trifluoromethyl group, which can confer desirable pharmacokinetic properties such as enhanced metabolic stability and membrane permeability. While specific physicochemical data is limited, its properties can be reliably estimated based on well-understood chemical principles. The synthetic accessibility of this compound, coupled with its potential to address common challenges in drug design, positions it as a valuable tool for medicinal chemists aiming to develop the next generation of therapeutic agents.
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